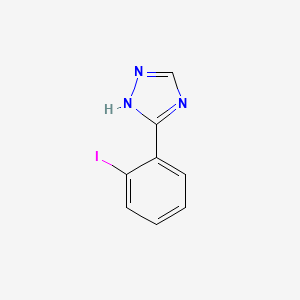

5-(2-iodophenyl)-1H-1,2,4-triazole

Description

Contextualization of 1,2,4-Triazole (B32235) Derivatives in Modern Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. nih.gov This structural motif is a cornerstone in the development of a wide array of functional molecules. lifechemicals.com The stability of the triazole ring, coupled with its unique electronic properties, makes it a valuable pharmacophore in medicinal chemistry. nih.gov Its ability to engage in hydrogen bonding and its dipole character contribute to its high affinity for biological receptors. nih.gov

Derivatives of 1,2,4-triazole are integral to numerous clinically approved drugs, showcasing a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.netnih.gov For instance, fluconazole (B54011) and itraconazole (B105839) are well-known antifungal agents, while ribavirin (B1680618) is a broad-spectrum antiviral drug. lifechemicals.comresearchgate.net The versatility of the 1,2,4-triazole scaffold extends beyond medicine into materials science, where its derivatives are used as corrosion inhibitors, ionic liquids, and components of organic polymers for light-emitting devices. lifechemicals.comnih.gov

Significance of Iodinated Aromatic Systems in Chemical Design

The introduction of an iodine atom onto an aromatic ring is a powerful strategy in chemical synthesis. fiveable.me Aromatic iodination transforms a relatively inert C-H bond into a reactive C-I bond, rendering the molecule a versatile intermediate for further chemical modifications. fiveable.me Iodinated aromatic compounds are particularly valued for their ability to participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex molecular architectures. fiveable.me

The presence of iodine can also significantly modulate the physical, chemical, and biological properties of a molecule. fiveable.me In drug design, the introduction of an iodine atom can enhance binding affinity to target proteins and improve pharmacokinetic profiles. The utility of iodinated arenes is evident in their application as intermediates in the synthesis of pharmaceuticals and other bioactive materials. tandfonline.com

Rationale for Focused Investigation on 5-(2-iodophenyl)-1H-1,2,4-triazole

The specific structure of this compound, which combines the 1,2,4-triazole core with an iodinated phenyl group, presents a compelling case for detailed scientific inquiry. This unique combination of a proven pharmacophore and a versatile synthetic handle suggests that the compound could serve as a valuable building block for the creation of novel therapeutic agents and functional materials. The strategic placement of the iodine atom at the ortho-position of the phenyl ring can induce specific conformational preferences and electronic effects, which could be exploited in the design of targeted molecules.

Research into this compound is driven by the potential to synthesize new derivatives with enhanced biological activities. The iodophenyl moiety can act as a key site for introducing further chemical diversity, allowing for the systematic exploration of the structure-activity relationships of new compounds.

Scope and Objectives of Research on this compound

The primary objective of research on this compound is to fully characterize its chemical properties and explore its synthetic utility. This includes developing efficient and scalable synthesis methods for the compound itself and for its subsequent derivatives. A significant area of investigation involves leveraging the reactive iodine atom to create a library of new molecules through various cross-coupling reactions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6IN3 |

|---|---|

Molecular Weight |

271.06 g/mol |

IUPAC Name |

5-(2-iodophenyl)-1H-1,2,4-triazole |

InChI |

InChI=1S/C8H6IN3/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,(H,10,11,12) |

InChI Key |

WKWAYKQEHDSJCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=NN2)I |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 5 2 Iodophenyl 1h 1,2,4 Triazole

Retrosynthetic Analysis of the 5-(2-iodophenyl)-1H-1,2,4-triazole Scaffold

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most straightforward approach involves the formation of the 1,2,4-triazole (B32235) ring as the key step. This can be envisioned through the disconnection of the C-N bonds within the triazole ring, leading back to precursors such as an amidine and a hydrazine (B178648) derivative, or a nitrile and a hydrazine derivative.

Specifically, one common disconnection strategy for 1,2,4-triazoles involves breaking the ring to form an N-acylamidrazone intermediate. This intermediate can be further disconnected to an amidrazone and a carboxylic acid derivative. Alternatively, a direct cyclization can be envisaged from a reaction between a nitrile (2-iodobenzonitrile) and a source of hydrazine and a one-carbon unit (e.g., formamide (B127407) or formic acid). Another key disconnection involves the formation of an imidic ester from the corresponding nitrile, which can then react with hydrazine.

Classical Synthetic Approaches to the 1,2,4-Triazole Core with 2-Iodophenyl Substitution

Classical methods for the synthesis of the 1,2,4-triazole ring remain widely used due to their reliability and the availability of starting materials. These approaches typically involve the cyclization of linear precursors under thermal conditions.

Cyclocondensation Reactions for 1,2,4-Triazole Ring Formation

The Pellizzari reaction is a well-established method for the synthesis of 3,5-disubstituted-1,2,4-triazoles, which can be adapted for the synthesis of 5-substituted-1H-1,2,4-triazoles. scispace.com This typically involves the condensation of an acylhydrazide with an amide. For the synthesis of this compound, 2-iodobenzoylhydrazide would be a key intermediate, which can be reacted with formamide at elevated temperatures.

Another classical approach is the Einhorn-Brunner reaction, which involves the reaction of a diacylhydrazine with a primary amine or hydrazine. scispace.com In the context of the target molecule, a reaction between diformylhydrazine and 2-iodoaniline (B362364) could be a potential, though less common, route. A more direct and widely used method involves the reaction of an amidine or its salt with an acylhydrazide. For instance, the reaction of 2-iodobenzamidine hydrochloride with formylhydrazine (B46547) could yield the desired triazole.

A general and straightforward method involves the reaction of a nitrile with hydrazine hydrate (B1144303) and a source for the remaining carbon atom of the triazole ring, such as formic acid or formamide. google.com The reaction of 2-iodobenzonitrile (B177582) with hydrazine hydrate would initially form 2-iodobenzohydrazide (B1297923), which can then cyclize with formic acid.

Precursor Synthesis: 2-Iodobenzonitriles and Related Intermediates

The primary precursor for the synthesis of this compound is 2-iodobenzonitrile. This intermediate is typically synthesized from 2-aminobenzonitrile (B23959) via a Sandmeyer-type reaction. The process involves the diazotization of the amino group with sodium nitrite (B80452) in the presence of a strong acid, followed by the introduction of iodine using a solution of potassium iodide.

Another important precursor is 2-iodobenzamidine. This can be prepared from 2-iodobenzonitrile through the Pinner reaction. The nitrile is treated with an alcohol in the presence of a strong acid to form the corresponding imidate salt, which is then reacted with ammonia (B1221849) to yield the amidine.

Modern and Green Chemistry Approaches in this compound Synthesis

Modern synthetic methods focus on improving the efficiency, selectivity, and environmental footprint of chemical reactions. These include the use of catalysts and alternative energy sources like microwave irradiation.

Catalytic Strategies for Triazole Annulation

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of N-heterocycles, including 1,2,4-triazoles. A copper-catalyzed oxidative coupling reaction can be employed for the synthesis of 1,2,4-triazole derivatives from nitriles and amidines under an atmosphere of air. organic-chemistry.org In this context, the reaction of 2-iodobenzonitrile with an amidine in the presence of a copper catalyst could provide a direct route to the desired product. The use of a heterogeneous copper catalyst can also facilitate product purification and catalyst recycling. nih.govfrontiersin.org

Silver catalysis has also been shown to be effective for the regioselective synthesis of 1,3-disubstituted and 1,5-disubstituted 1,2,4-triazoles. isres.org While less common for the synthesis of 1H-1,2,4-triazoles, the exploration of different metal catalysts could lead to optimized reaction conditions.

| Catalyst System | Starting Materials | Reaction Conditions | Yield (%) | Reference |

| Cu(OAc)2 | 2-Iodobenzonitrile, Hydroxylamine hydrochloride, Formamide | Solvent, 100-120 °C | Moderate to Good | isres.org (general method) |

| CuI | 2-Iodobenzonitrile, Amidine | O2 (air), Base (e.g., K3PO4), Solvent (e.g., DMF) | Good | organic-chemistry.org (general method) |

| Ag(I) salt | 2-Iodobenzonitrile, Diazonium salt, Isocyanide | Solvent, Room Temperature | Good | isres.org (for substituted triazoles) |

Table 1: Representative Catalytic Strategies for 1,2,4-Triazole Synthesis

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has gained significant attention as a green chemistry technique that can dramatically reduce reaction times, improve yields, and enhance reaction selectivity. nih.govrsc.org The synthesis of 1,2,4-triazoles is well-suited for microwave irradiation.

A simple and efficient method for the synthesis of substituted 1,2,4-triazoles involves the microwave-assisted reaction of hydrazines and formamide. organic-chemistry.org For the target molecule, a mixture of 2-iodobenzohydrazide and formamide can be subjected to microwave irradiation, leading to rapid cyclization. This method often proceeds without the need for a catalyst. organic-chemistry.org

The synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from hydrazides and secondary amides via trifluoroanhydride activation followed by microwave-induced cyclodehydration has also been reported and could be adapted. isres.org

| Starting Materials | Solvent | Microwave Power (W) | Time (min) | Yield (%) | Reference |

| 2-Iodobenzohydrazide, Formamide | None (neat) or DMF | 100-300 | 5-15 | High | organic-chemistry.orgnih.gov (general method) |

| 2-Iodobenzonitrile, Hydrazine hydrate, Formic acid | Ethanol | 150-250 | 10-20 | Good to High | nih.gov (general method) |

| 2-Iodobenzamidine, Formylhydrazine | Acetic Acid | 200 | 5-10 | Good | nih.gov (general method) |

Table 2: Representative Microwave-Assisted Syntheses of 1,2,4-Triazoles

Solvent-Free and Environmentally Benign Protocols

In recent years, the principles of green chemistry have driven the development of more environmentally friendly synthetic methods. For the synthesis of 1,2,4-triazole derivatives, several solvent-free and energy-efficient protocols have been explored, which could be adapted for the preparation of this compound. google.com

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. organic-chemistry.org The synthesis of 1,2,4-triazoles can be significantly expedited using microwave assistance. For example, the cyclization of acylhydrazides with formamide can be achieved in minutes under microwave irradiation, whereas conventional heating might require several hours. organic-chemistry.org This approach not only saves time and energy but can also lead to cleaner reactions with fewer side products. The optimization of microwave-assisted synthesis involves fine-tuning the power, temperature, and irradiation time.

Ultrasound-Assisted Synthesis:

Sonication, or the use of ultrasound, is another green technique that can promote the synthesis of heterocyclic compounds. Ultrasound-assisted synthesis (UAS) can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. google.comnih.govnih.gov The synthesis of 1,2,4-triazole derivatives has been successfully carried out using ultrasound, often under milder conditions than traditional methods. nih.gov The application of UAS to the synthesis of this compound could offer a more sustainable alternative to conventional heating methods.

The following table summarizes potential environmentally benign protocols for the synthesis of 5-aryl-1,2,4-triazoles, which could be adapted for the target compound.

Table 1: Potential Environmentally Benign Synthetic Protocols for 5-Aryl-1,2,4-Triazoles

| Method | Energy Source | Typical Reaction Time | Advantages |

|---|---|---|---|

| Microwave-Assisted | Microwave Irradiation | Minutes to Hours organic-chemistry.org | Rapid heating, shorter reaction times, often higher yields. |

| Ultrasound-Assisted | Ultrasonic Waves | Minutes to Hours nih.govnih.gov | Enhanced reaction rates, can be performed at lower temperatures. |

| Solvent-Free | Conventional or Microwave Heating | Varies | Reduced solvent waste, simplified workup, potential for higher reactant concentration. |

Purification and Isolation Techniques for this compound

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of purification method depends on the nature of the impurities and the physical properties of the target compound.

Recrystallization:

Recrystallization is a common and effective technique for purifying solid organic compounds. The crude this compound can be dissolved in a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For many 1,2,4-triazole derivatives, solvents such as ethanol, ethanol-water mixtures, or ethyl acetate (B1210297) are often used. farmaciajournal.comresearchgate.netisres.org The process may need to be repeated to achieve the desired level of purity. The purity of the recrystallized product can be assessed by its melting point and chromatographic analysis.

Column Chromatography:

Column chromatography is a versatile technique used to separate components of a mixture based on their differential adsorption onto a stationary phase. For the purification of this compound, silica (B1680970) gel is a commonly used stationary phase. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the column. A solvent system (eluent) is then passed through the column to elute the components at different rates. The polarity of the eluent is a critical parameter and is typically optimized through preliminary TLC analysis. A gradient of solvents, for example, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is often employed to achieve good separation. mdpi.com Fractions are collected and analyzed, and those containing the pure product are combined and the solvent evaporated to yield the purified this compound.

Table 2: Common Purification Techniques for 5-Aryl-1,2,4-Triazoles

| Technique | Principle | Key Parameters |

|---|---|---|

| Recrystallization | Difference in solubility at different temperatures. | Choice of solvent, cooling rate. |

| Column Chromatography | Differential adsorption on a stationary phase. | Stationary phase (e.g., silica gel), eluent system. |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Stationary phase, solvent system, visualization method. |

The following table lists the chemical compounds mentioned in this article.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-iodobenzohydrazide |

| 2-iodobenzoic acid |

| Hydrazine hydrate |

| Formamide |

| Formic acid |

| N,N'-diformyl-2-iodoaniline |

| Ethanol |

| Ethyl acetate |

| Hexane |

Advanced Structural Elucidation and Conformational Analysis of 5 2 Iodophenyl 1h 1,2,4 Triazole

Spectroscopic Characterization Beyond Basic Identification

High-Resolution NMR Spectroscopy for Proton and Carbon Environments

No specific ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), for 5-(2-iodophenyl)-1H-1,2,4-triazole are available in the reviewed literature.

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Published COSY, HSQC, or HMBC spectra for this compound that would definitively establish the connectivity of its atomic framework could not be found.

Fourier Transform Infrared Spectroscopy for Functional Group Vibrations

A detailed FT-IR spectrum with assigned vibrational frequencies for the key functional groups of this compound is not available.

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Information regarding the electronic transitions of this compound, specifically its maximum absorption wavelength (λmax) and molar absorptivity (ε), has not been reported.

Mass Spectrometry (HRMS, Fragmentation Analysis) for Molecular Formula Validation and Structural Insights

High-resolution mass spectrometry data to confirm the exact molecular formula and fragmentation analysis to support the structure of this compound are absent from the public domain.

X-ray Crystallographic Determination of Solid-State Molecular Structure

There are no published reports on the single-crystal X-ray diffraction analysis of this compound, which would provide definitive information on its solid-state molecular structure, including bond lengths, bond angles, and crystal packing.

Single-Crystal Growth Techniques for this compound

The cultivation of high-quality single crystals is a prerequisite for unambiguous structure determination by X-ray diffraction. For organic molecules like this compound, several techniques are commonly employed to obtain crystals suitable for analysis. The selection of a particular method is often empirical, depending on the compound's solubility, thermal stability, and polymorphism.

A prevalent and effective method for growing single crystals of triazole derivatives is the slow evaporation solution technique (SEST) . sunway.edu.my This method involves dissolving the synthesized and purified compound in a suitable solvent or a mixture of solvents until saturation. The choice of solvent is critical; it should exhibit moderate volatility and the compound should have adequate solubility. Common solvents for triazole derivatives include methanol, ethanol, N,N-dimethylformamide (DMF), and acetonitrile. nih.govujmm.org.ua The saturated solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks. This gradual increase in concentration promotes the orderly arrangement of molecules into a crystalline lattice.

Another widely used approach is slow cooling of a saturated solution . In this technique, the compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. The solution is then allowed to cool to room temperature at a controlled rate. The decrease in solubility upon cooling induces crystallization.

The successful growth of single crystals of this compound would likely involve the exploration of these techniques with a range of solvents to find the optimal conditions for producing well-ordered, diffraction-quality crystals.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

While a specific crystal structure for this compound is not publicly available, its geometric parameters can be reliably inferred from crystallographic data of closely related compounds and general principles of chemical bonding. The structure of 1-(2-iodophenyl)-4-phenyl-1H-1,2,3-triazole provides valuable experimental data for the 2-iodophenyl fragment attached to a triazole ring. sunway.edu.myresearchgate.net The 1,2,4-triazole (B32235) ring itself is a well-characterized heterocycle. mdpi.com

The 1,2,4-triazole ring is expected to be planar, a consequence of its aromatic character. mdpi.com The bond lengths within the triazole ring are anticipated to be intermediate between single and double bonds, reflecting electron delocalization. The introduction of the 2-iodophenyl group at the C5 position is not expected to significantly distort the planarity of the triazole ring itself.

The key structural parameters revolve around the linkage between the phenyl and triazole rings and the orientation of the bulky iodine substituent. The C-C bond connecting the phenyl and triazole rings will allow for rotational freedom, leading to a specific torsional angle that minimizes steric hindrance.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) | Rationale / Comparison |

|---|---|---|

| C-I | ~2.10 | Typical for aryl iodides. |

| C(phenyl)-C(triazole) | ~1.48 | Standard sp2-sp2 carbon-carbon bond. |

| N1-N2 | ~1.38 | Consistent with delocalized N-N bonds in 1,2,4-triazoles. |

| N2-C3 | ~1.32 | Reflects partial double bond character. |

| C3-N4 | ~1.35 | Reflects partial double bond character. |

| N4-C5 | ~1.34 | Reflects partial double bond character. |

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Angle (°) | Rationale / Comparison |

|---|---|---|

| C(phenyl)-C(phenyl)-I | ~120 | Consistent with sp2 hybridization, may be slightly distorted. |

| C(phenyl)-C(triazole)-N(triazole) | ~128 | Influenced by ring geometries. |

Table 3: Key Torsional Angles for this compound

| Torsional Angle | Description | Predicted Value (°) | Significance |

|---|

Intermolecular Interactions and Supramolecular Assembly in the Crystalline Lattice

The solid-state packing of this compound is governed by a variety of intermolecular interactions that dictate its supramolecular assembly. The presence of the triazole ring, the iodophenyl group, and the N-H proton provides multiple sites for such interactions.

Hydrogen Bonding: The most significant intermolecular interaction is expected to be hydrogen bonding involving the N-H proton of the triazole ring as a donor and one of the other nitrogen atoms of a neighboring molecule as an acceptor (N-H···N). nih.gov This type of interaction is a common and robust feature in the crystal structures of N-H containing triazoles, often leading to the formation of infinite chains or dimeric motifs. nih.gov

Halogen Bonding: The iodine atom on the phenyl ring is a potential halogen bond donor. A halogen bond is a noncovalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a nitrogen atom of the triazole ring on an adjacent molecule (C-I···N). acs.org This interaction, though weaker than conventional hydrogen bonding, can play a significant role in directing the crystal packing of iodinated aromatic compounds.

π-π Stacking: The aromatic nature of both the phenyl and triazole rings allows for π-π stacking interactions. researchgate.net These interactions, where the electron clouds of the rings overlap, contribute to the stabilization of the crystal lattice. The packing may feature offset or face-to-face arrangements of the rings from adjacent molecules.

The interplay of these various interactions—strong N-H···N hydrogen bonds, directional halogen bonds, and weaker π-stacking and C-H···π forces—would result in a complex and well-defined three-dimensional supramolecular network for this compound in the solid state.

Conformational Landscape and Dynamic Behavior in Solution and Gas Phase

In contrast to the fixed conformation in the solid state, molecules in solution and the gas phase can explore a range of conformations through bond rotations. Understanding this dynamic behavior is crucial for predicting reactivity and interactions in these phases.

Computational Conformational Analysis (Molecular Mechanics, DFT)

Computational chemistry provides powerful tools to investigate the conformational landscape of molecules. For this compound, both molecular mechanics and more rigorous quantum mechanical methods like Density Functional Theory (DFT) can be employed.

Molecular Mechanics (MM): MM methods offer a fast computational approach to scan the potential energy surface. By systematically rotating the bond between the phenyl and triazole rings, a conformational energy profile can be generated, identifying low-energy conformers.

Density Functional Theory (DFT): DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), provide more accurate energies and geometries for the conformers identified by MM or other search methods. nih.govnih.gov DFT is particularly useful for obtaining reliable data on rotational barriers and the relative stabilities of different conformers. Calculations would likely show that the global minimum energy conformation involves a significant dihedral angle between the phenyl and triazole rings to alleviate steric clash between the iodine atom and the triazole ring. The planarity of the system would be energetically unfavorable due to this steric repulsion.

The primary conformational flexibility in this compound arises from the rotation around the C-C single bond connecting the phenyl and triazole rings. DFT calculations can quantify the energy barrier for this rotation, providing insight into the rate of interconversion between different rotamers at a given temperature.

Experimental Probes of Conformational Preferences (e.g., Variable Temperature NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying molecular structure and dynamics in solution.

Standard NMR: At room temperature, the rotation around the C-C bond might be fast on the NMR timescale. If this is the case, the 1H and 13C NMR spectra would show a single set of averaged signals for the phenyl and triazole protons and carbons. nih.gov

Variable Temperature (VT) NMR: To study the conformational dynamics, VT-NMR is the technique of choice. researchgate.net By lowering the temperature, the rate of rotation around the C-C bond can be slowed down. If the rotation becomes slow enough on the NMR timescale (i.e., slower than the frequency difference between the signals of the individual conformers), the averaged signals will broaden and eventually split into separate signals corresponding to each distinct conformer present in solution. This phenomenon, known as decoalescence, allows for the direct observation of different rotamers and the determination of the energy barrier to rotation (activation energy, ΔG‡) through lineshape analysis. Such studies would provide experimental validation for the rotational barriers predicted by DFT calculations. The presence of the bulky iodine atom suggests that this rotational barrier should be high enough to be potentially observable by VT-NMR.

No Specific Theoretical and Computational Studies Found for this compound

Following a comprehensive search of available scientific literature and databases, no specific theoretical and computational chemistry studies focusing on the compound this compound could be located. As a result, the generation of a detailed article covering its electronic structure, reactivity descriptors, and molecular dynamics simulations, as per the requested outline, is not possible at this time.

The inquiry sought in-depth analysis based on Density Functional Theory (DFT) calculations, including Frontier Molecular Orbitals (HOMO-LUMO), electrostatic potential surfaces, Natural Bond Orbital (NBO) analysis, and Fukui functions. Additionally, information on molecular dynamics simulations in various solvents was requested. These highly specific computational analyses require dedicated research projects to be performed and their results published in peer-reviewed scientific journals.

Without such foundational research, any attempt to create the specified article would rely on speculation or extrapolation from dissimilar molecules, which would not meet the required standards of scientific accuracy and would violate the instruction to focus solely on the requested compound.

Further research into this specific molecule would be required to produce the data necessary to fulfill the detailed request. At present, the scientific community has not published studies that would provide the necessary data points for a thorough theoretical and computational analysis of this compound.

Theoretical and Computational Chemistry Studies of 5 2 Iodophenyl 1h 1,2,4 Triazole

Molecular Dynamics Simulations and Solvent Effects

Interaction Energy Calculations and Solvent Shell Analysis

Interaction energy calculations are a cornerstone of computational chemistry, providing quantitative insight into the binding affinity between a ligand, such as 5-(2-iodophenyl)-1H-1,2,4-triazole, and a biological target, typically a protein or enzyme. This energy, usually expressed in kcal/mol, represents the sum of all intermolecular forces—including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions—that stabilize the ligand-receptor complex. A more negative interaction energy generally signifies a stronger, more stable binding. nih.gov

In studies of various triazole derivatives, molecular docking simulations are frequently employed to predict the binding pose and calculate the interaction energy. For instance, in silico studies on novel indolyl 1,2,4-triazole (B32235) derivatives targeting the CDK6 enzyme revealed CDOCKER interaction energies as a key metric for binding affinity. nih.gov Similarly, investigations into other triazole compounds as potential antioxidant agents have used binding energy scores from molecular docking to select promising candidates for further analysis. pensoft.net These studies often identify specific amino acid residues within the target's active site that form crucial hydrogen bonds or hydrophobic interactions with the triazole scaffold and its substituents. pensoft.net

Solvent shell analysis complements these calculations by examining the role of the solvent, typically water, in the binding process. The arrangement of solvent molecules around the ligand and the protein's binding site can significantly influence binding thermodynamics. While specific solvent shell analyses for this compound are not available, computational methods like the Poisson-Boltzmann (PB) method are used to calculate solvation energies for triazole compounds, which is crucial for determining properties like acidity constants (pKa) in aqueous solutions. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This method is pivotal in drug discovery for predicting the activity of new molecules and guiding the synthesis of more potent compounds. scispace.com

To build a QSAR model, the chemical structure of each compound must be converted into a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. For a compound like this compound, a range of descriptors would be calculated to capture its electronic, steric, and thermodynamic features.

Commonly used descriptors in QSAR studies of triazole derivatives include:

Thermodynamic Descriptors: Molar refractivity (MR), heat of formation, and energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: Molecular weight, volume, and surface area.

Electronic Descriptors: Dipole moment, electronic energy, and partial charges on atoms.

A representative set of molecular descriptors that would be relevant for QSAR studies of this compound is presented in the table below.

| Descriptor Class | Specific Descriptor | Description |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | |

| Steric | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | |

| Parachor | A measure of molecular volume adjusted for surface tension. | |

| Topological | Zagreb Index | A molecular descriptor based on the degrees of vertices in the molecular graph. |

| Wiener Index | The sum of distances between all pairs of vertices in the molecular graph. | |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. |

This table represents a typical set of descriptors used in QSAR modeling; specific values for this compound would require computational calculation.

A crucial application of QSAR is to correlate the derived molecular descriptors with pre-clinical data to understand the structural requirements for a specific biological activity. A study on novel menthol-derived 1,2,4-triazole-thioether compounds, including a derivative of this compound, provides a direct example of this process. nih.gov

In this research, a three-dimensional QSAR (3D-QSAR) model was developed to analyze the antifungal activity of these compounds against P. piricola. The resulting Comparative Molecular Field Analysis (CoMFA) model was statistically robust, with a high correlation coefficient (r²) of 0.991 and a cross-validated coefficient (q²) of 0.514, indicating good predictive ability. nih.gov

The CoMFA model generates contour maps that visualize the regions around the molecule where steric and electrostatic properties are correlated with biological activity. This allows for the formulation of mechanistic hypotheses. For instance, the model might reveal that bulky, electropositive substituents at a particular position on the phenyl ring increase antifungal activity, while electronegative groups decrease it. Such insights provide a rational basis for designing new derivatives with potentially enhanced efficacy. The study also employed molecular docking to simulate the binding pattern of the compounds with the target enzyme, cytochrome P450 14α-sterol demethylase (CYP51), further elucidating the mechanism of action. nih.gov

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico ADME prediction is an essential part of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. These computational models help to identify potential liabilities that could lead to failure in later stages of development.

Plasma protein binding (PPB) significantly influences a drug's distribution and availability, as only the unbound fraction is pharmacologically active. nih.govresearchgate.net Computational QSAR models are widely used to predict the extent of PPB. These models are built using large datasets of compounds with experimentally determined PPB values and a variety of molecular descriptors. nih.gov

Key descriptors that often correlate with high plasma protein binding include increased lipophilicity (LogP), aromatic ring count, and specific electronic features. nih.gov While a specific predicted PPB value for this compound is not available, its structural features—a lipophilic iodophenyl group and an aromatic triazole ring—suggest it may exhibit some degree of plasma protein binding. Compounds with low to moderate PPB are often preferred, as they can be more widely distributed to tissues. researchgate.net

The metabolism of xenobiotics is primarily carried out by the cytochrome P450 (CYP) family of enzymes. nih.govnih.gov Predicting how a compound will be metabolized is crucial for understanding its half-life, potential drug-drug interactions, and the formation of active or toxic metabolites. nih.gov

Computational tools for metabolism prediction work by identifying the most likely "sites of metabolism" on a molecule. nih.gov These predictions are based on various approaches, including rule-based systems derived from known metabolic reactions, machine learning models, and quantum chemical methods that assess the reactivity of different atoms in the molecule. nih.govpsu.edu Many antifungal drugs based on the 1,2,4-triazole scaffold are known to act by inhibiting the CYP51 enzyme. nih.gov

For this compound, several potential metabolic pathways can be hypothesized based on its structure:

Aromatic Hydroxylation: The phenyl ring is a common site for hydroxylation by CYP enzymes.

N-Glucuronidation: The nitrogen atoms of the triazole ring could be sites for conjugation with glucuronic acid.

Dehalogenation: The iodine atom could potentially be removed, although this is generally a less common metabolic pathway compared to hydroxylation.

The specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) involved and the major metabolites formed would need to be confirmed through dedicated in silico modeling and subsequent experimental validation. nih.govpsu.edu

Blood-Brain Barrier Permeation Prediction Models

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. nih.gov For a drug to be effective in the brain, it must be able to permeate this barrier. nih.gov Computational, or in silico, models have become indispensable tools in the early stages of drug discovery for predicting the BBB permeability of novel compounds, thereby saving significant time and resources. nih.goveurekaselect.com These models are built upon the analysis of physicochemical properties and structural features known to influence a molecule's ability to cross the BBB. acs.org

While specific experimental data on the BBB permeation of this compound is not extensively available in public literature, its potential to cross the BBB can be estimated using well-established predictive models. These models rely on key molecular descriptors that have been correlated with the BBB permeability of a wide range of compounds, including those with heterocyclic scaffolds like 1,2,4-triazole. nih.gov The key physicochemical properties that are considered in these models include molecular weight, lipophilicity, polar surface area, and hydrogen bonding capacity. sciencex.com

Key Physicochemical Descriptors for BBB Permeation:

A number of molecular properties are considered when predicting the likelihood of a compound crossing the blood-brain barrier. These include:

Molecular Weight (MW): Generally, smaller molecules are more likely to passively diffuse across the BBB. An optimal molecular weight for BBB penetration is typically considered to be below 400-500 Daltons. numberanalytics.com

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a molecule's lipophilicity. A higher logP value generally indicates a greater ability to dissolve in lipids, which is a key characteristic for crossing the lipid bilayers of the BBB endothelial cells. numberanalytics.com

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. A lower TPSA is generally associated with better BBB penetration, as it indicates a less polar molecule that is more likely to be soluble in the lipid environment of the BBB.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of hydrogen bond donors and acceptors in a molecule influences its polarity and ability to interact with the aqueous environment. A lower number of HBDs and HBAs is generally preferred for better BBB permeation. sciencex.com

The table below outlines the generally accepted ranges for these descriptors that are favorable for CNS activity.

| Physicochemical Property | Favorable Range for CNS Activity | Rationale |

|---|---|---|

| Molecular Weight (MW) | < 400-500 Da | Smaller molecules can more easily pass through the tight junctions of the BBB. numberanalytics.com |

| Lipophilicity (logP) | 1-5 | Indicates a balance between lipid solubility to cross the membrane and aqueous solubility to be transported in the blood. numberanalytics.com |

| Topological Polar Surface Area (TPSA) | < 90 Ų | Lower polarity is favorable for crossing the lipid-rich BBB. |

| Hydrogen Bond Donors (HBD) | ≤ 3 | Fewer hydrogen bonds to water molecules facilitate entry into the lipid membrane. nih.gov |

| Hydrogen Bond Acceptors (HBA) | ≤ 7 | Fewer hydrogen bonds to water molecules facilitate entry into the lipid membrane. nih.gov |

Advanced Predictive Models:

Beyond simple "rules of thumb," more sophisticated computational models are used to provide a more quantitative prediction of BBB permeability. These often involve machine learning algorithms, such as decision trees and support vector machines, which are trained on large datasets of compounds with experimentally determined BBB permeability data. nih.govnih.govscispace.com These models can identify complex relationships between a molecule's structural features and its ability to cross the BBB. arxiv.org

For instance, the permeability-surface area product (logPS) is a quantitative parameter derived from in vivo studies and is often used to train these models. nih.gov Another common metric is the logBB, which is the logarithm of the ratio of the steady-state concentration of a drug in the brain to its concentration in the blood. A logBB value greater than 0.3 suggests a compound can readily cross the BBB, while a value less than -1.0 indicates poor distribution to the brain. researchgate.net

Reactivity, Reaction Mechanisms, and Derivative Synthesis from 5 2 Iodophenyl 1h 1,2,4 Triazole

Functionalization of the Iodine Atom

The carbon-iodine bond on the phenyl ring is the most reactive site for many transformations, particularly those catalyzed by transition metals.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon bonds, and the aryl iodide moiety of 5-(2-iodophenyl)-1H-1,2,4-triazole is an excellent substrate for these transformations. youtube.com

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, to form a biaryl structure. libretexts.org The reaction generally proceeds under basic conditions with a palladium catalyst, such as Pd(PPh₃)₄ or a complex generated in situ. libretexts.orguwindsor.ca The versatility of the Suzuki reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the 2-position of the phenyl ring. nih.govorganic-chemistry.org While specific studies on this compound are not abundant in the searched literature, the reactivity of iodo-triazoles in Suzuki couplings is well-documented, suggesting a similar reaction profile. researchgate.netrsc.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. libretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of a base. wikipedia.orgorganic-chemistry.org The mild reaction conditions make it a highly utilized method for synthesizing arylalkynes. nih.gov The protocol is applicable to various aryl halides, including iodides, and a broad range of terminal alkynes, enabling the synthesis of a diverse library of 2-alkynylphenyl-substituted 1,2,4-triazoles. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a new, substituted alkene. This palladium-catalyzed process provides a direct method for the vinylation of the iodophenyl ring. The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reagents & Conditions | Product Type |

|---|---|---|

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃), solvent (e.g., DME), heat. nih.gov | 5-(2-Arylphenyl)-1H-1,2,4-triazole |

| Sonogashira | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), base (e.g., Et₃N), solvent (e.g., THF/DMF). wikipedia.orgorganic-chemistry.org | 5-(2-Alkynylphenyl)-1H-1,2,4-triazole |

| Heck | Alkene, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N), phosphine (B1218219) ligand. researchgate.net | 5-(2-Vinylphenyl)-1H-1,2,4-triazole |

Nucleophilic Aromatic Substitution on the Iodophenyl Ring

While less common than palladium-catalyzed reactions for simple aryl iodides, nucleophilic aromatic substitution (SNAr) can occur, particularly if the aromatic ring is activated by electron-withdrawing groups. For this compound, the triazole ring itself can influence the electronic properties of the phenyl ring. SNAr reactions on such substrates often require strong nucleophiles and may necessitate harsh conditions like high temperatures or the use of highly polar solvents. chemrxiv.org Thiols and thiolates are particularly effective nucleophiles in SNAr reactions for preparing thioethers. chemrxiv.org

Directed ortho-Metalation and Electrophilic Quenching Strategies

Directed ortho-metalation (DoM) is a powerful strategy for functionalizing aromatic rings regioselectively. In this process, a heteroatom-containing group on the ring directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a stabilized carbanion. This carbanion can then be "quenched" by reacting it with an electrophile to introduce a new substituent.

For this compound, the triazole ring can act as a directed metalation group (DMG). Deprotonation would likely occur at the C6 position of the phenyl ring, ortho to the triazole substituent. However, a competing reaction is the deprotonation of the acidic N-H on the triazole ring itself. acs.org A second competing pathway is lithium-halogen exchange at the iodo-substituted position. Careful selection of the base and reaction conditions is crucial to control the regioselectivity of the metalation. nih.gov Once the desired lithiated species is formed, it can be trapped with various electrophiles, such as aldehydes, ketones, or alkyl halides, to install a new functional group.

Reactions Involving the 1,2,4-Triazole (B32235) Ring

The 1,2,4-triazole ring contains reactive nitrogen atoms that can participate in various functionalization reactions. nih.govnih.gov

N-Alkylation and N-Acylation Reactions

The 1,2,4-triazole ring possesses two potential sites for N-alkylation (N1 and N4). The regioselectivity of alkylation can be influenced by the nature of the alkylating agent, the base used, and the solvent. researchgate.netlookchem.com Generally, alkylation with alkyl halides in the presence of a base like potassium carbonate can lead to a mixture of N1 and N4 isomers. researchgate.net The N-H proton of the triazole is acidic and readily removed by a base to form a triazolate anion, which then acts as the nucleophile. uzhnu.edu.ua

N-acylation, typically performed with acyl chlorides or anhydrides, also occurs on the nitrogen atoms of the triazole ring. nih.govresearchgate.net These reactions are useful for introducing carbonyl functionalities or for installing protecting groups. The conditions for acylation can influence whether mono- or di-acylated products are formed. nih.gov

Table 2: Functionalization of the 1,2,4-Triazole Ring

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-Br), base (e.g., K₂CO₃), solvent (e.g., DMF). researchgate.net | Mixture of N1- and N4-alkylated isomers |

| N-Acylation | Acyl chloride or anhydride (B1165640) (e.g., Ac₂O), solvent (e.g., DMF). nih.gov | N-acylated triazole derivatives |

Metalation of the Triazole Ring and Subsequent Electrophilic Quenching

The N-H proton on the 1,2,4-triazole ring is the most acidic proton in the molecule and can be selectively removed with a suitable base, such as sodium hydride or an organolithium reagent, to form a metallated triazole. acs.org This triazolide anion can then react with a variety of electrophiles. For example, reaction with an alkyl halide would lead to N-alkylation, as described above. This method provides a controlled way to functionalize the triazole ring, often with higher regioselectivity than direct alkylation under basic conditions.

Furthermore, it is sometimes possible to deprotonate a C-H bond on the triazole ring, particularly the C5 proton if the nitrogen atoms are already substituted. However, for 1H-1,2,4-triazole, deprotonation of the N-H is the overwhelmingly favored process.

Click Chemistry Applications

While the 1,2,4-triazole moiety is a product often associated with click chemistry reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), this compound itself is not typically a substrate for further click chemistry functionalization. Its primary utility lies in the reactivity of the 2-iodophenyl group, which serves as a handle for introducing the triazole-containing fragment into larger molecular scaffolds through cross-coupling reactions. The stability of the 1,2,4-triazole ring makes it an effective and reliable component in these subsequent transformations.

Photoreactivity and Degradation Pathways of this compound

Detailed studies focusing specifically on the photoreactivity and degradation pathways of this compound are not extensively documented in publicly available research. However, the chemical nature of its constituent parts provides a basis for predicting its behavior. Aryl iodides are known to be photoreactive and can undergo homolytic cleavage of the carbon-iodine bond upon exposure to UV light, which would lead to the formation of radical species. This process could initiate a series of degradation reactions. The 1,2,4-triazole ring itself is generally considered to be a robust and stable aromatic heterocycle, suggesting it would likely remain intact under many conditions that might cleave the C-I bond.

Mechanistic Studies of Transformation Reactions

The primary transformation reaction involving this compound is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, the compound serves as a key building block for creating more complex molecules, notably those with therapeutic potential like PARP inhibitors.

A significant application of this compound is in the synthesis of Niraparib, a PARP inhibitor. In one of the key steps, it is coupled with 2-(trimethylstannyl)pyridine in a Stille cross-coupling reaction. The mechanistic pathway for this type of reaction generally involves a catalytic cycle with a palladium complex.

The key steps in the Stille coupling mechanism are:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl iodide (this compound), cleaving the carbon-iodine bond and forming a palladium(II) intermediate.

Transmetalation: The organostannane reagent (e.g., 2-(trimethylstannyl)pyridine) transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond of the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

This compound has also been utilized in the synthesis of tricyclic benzimidazole (B57391) derivatives. In this context, it undergoes a Suzuki coupling reaction with a boronic acid derivative, followed by an intramolecular C-H/C-N coupling reaction to construct the final complex structure. The Suzuki coupling follows a similar catalytic cycle to the Stille reaction, but with a boronic acid or ester as the transmetalating agent, typically in the presence of a base.

The table below outlines the key transformation reactions involving this compound and the resulting products.

| Reactant | Coupling Partner | Reaction Type | Catalyst/Reagents | Product |

| This compound | 2-(trimethylstannyl)pyridine | Stille Coupling | Pd(PPh3)4 | 2-(2-(1H-1,2,4-triazol-5-yl)phenyl)pyridine |

| This compound | (4-(piperidine-1-carbonyl)phenyl)boronic acid | Suzuki Coupling | Pd(OAc)2, SPhos | 4'-(1H-1,2,4-triazol-5-yl)-[1,1'-biphenyl]-4-yl(piperidin-1-yl)methanone |

These mechanistic pathways highlight the compound's role as a robust building block, where the C-I bond is selectively activated for carbon-carbon bond formation, leaving the stable triazole ring intact to be incorporated into the final target molecule.

Investigation of Biological Activities and Underlying Mechanisms of 5 2 Iodophenyl 1h 1,2,4 Triazole Pre Clinical, in Vitro, and Non Human in Vivo Models Only

Molecular Target Identification and Engagement Studies

The biological activity of 1,2,4-triazole (B32235) derivatives is often attributed to their ability to interact with specific molecular targets, such as enzymes and receptors.

High-throughput screening (HTS) is a key technology in drug discovery for identifying compounds that bind to specific receptors. For instance, a large-scale HTS of 132,975 compounds identified 1,4,5-substituted 1,2,3-triazole analogs as potent and specific antagonists of the human pregnane (B1235032) X receptor (hPXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes. nih.gov While this study focused on 1,2,3-triazoles, it highlights the potential of the triazole scaffold to interact with nuclear receptors.

In another study, novel 1,2,4-triazole bearing 5-substituted biphenyl-2-sulfonamide derivatives were designed and evaluated as angiotensin II subtype 2 (AT2) receptor agonists. researchgate.net The results from competitive binding assays showed that some of these derivatives displayed potent AT2 receptor affinity and selectivity. researchgate.net

| Compound Derivative | Target Receptor | Binding Affinity (IC₅₀) | Reference |

| 1,4,5-substituted 1,2,3-triazole analog (SJ000076745-1) | hPXR | 563 ± 40 nM | nih.gov |

| 1,2,4-triazole biphenyl-2-sulfonamide (14f) | AT2 | 0.4 nM | researchgate.net |

| 1,2,4-triazole biphenyl-2-sulfonamide (15e) | AT2 | 5.0 nM | researchgate.net |

The 1,2,4-triazole nucleus is a common feature in many enzyme inhibitors. For example, letrozole (B1683767) and anastrozole (B1683761) are 1,2,4-triazole-based drugs that inhibit the aromatase enzyme, which is involved in estrogen biosynthesis, and are used in the treatment of breast cancer. nih.gov

Several studies have synthesized and evaluated 1,2,4-triazole derivatives for their enzyme inhibitory activity. A series of novel 1,2,4-triazole derivatives were synthesized and showed inhibitory activities on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are implicated in Alzheimer's disease. nih.gov Another study reported the synthesis of azinane triazole-based derivatives as effective inhibitors of AChE, α-glucosidase, urease, and BChE. nih.gov

| Compound Derivative | Target Enzyme | Inhibition (IC₅₀) | Reference |

| 1,2,4-triazole derivative (2.1) | AChE | 1.63 nM | nih.gov |

| 1,2,4-triazole derivative (2.1) | BChE | 8.71 nM | nih.gov |

| Azinane triazole derivative (12d) | AChE | 0.73 ± 0.54 µM | nih.gov |

| Azinane triazole derivative (12m) | BChE | 0.038 ± 0.50 µM | nih.gov |

| Azinane triazole derivative (12d) | α-glucosidase | 36.74 ± 1.24 µM | nih.gov |

Surface plasmon resonance (SPR) is a technique used to measure the binding affinity and kinetics of protein-ligand interactions. In a study on 1,2,4-triazole derivatives as potential neuroprotectants, SPR experiments indicated that a lead compound could activate the Nrf2 signaling pathway by binding to Keap1, a key regulatory protein. nih.gov This interaction was further supported by molecular docking studies, which predicted the binding mode of the compound in the Keap1 protein pocket. nih.gov

Virtual screening and molecular docking are also widely used to predict the interaction of 1,2,4-triazole derivatives with their protein targets. For example, docking studies of novel 1,2,4-triazole derivatives in the active site of the aromatase enzyme helped to understand their binding modes and potential inhibitory mechanism. nih.govresearchgate.net

Cellular-Level Biological Evaluation

The biological effects of 1,2,4-triazole derivatives are often evaluated at the cellular level to assess their cytotoxicity, pro-apoptotic activity, and impact on cellular signaling pathways.

Numerous studies have demonstrated the cytotoxic and pro-apoptotic effects of 1,2,4-triazole derivatives in various cancer cell lines. For instance, novel indolyl 1,2,4-triazole derivatives showed potent cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines and were found to induce apoptosis. nih.govrsc.org Similarly, a series of 1,3,5-triaryl substituent triazole derivatives were synthesized and evaluated for their neuroprotective effects, with some compounds showing weak cytotoxicity. nih.gov

| Compound Derivative | Cancer Cell Line | Cytotoxicity (IC₅₀) | Apoptosis Induction | Reference |

| Indolyl 1,2,4-triazole (Vf) | MCF-7 | 2.91 µM | 45.33% | nih.govrsc.org |

| Indolyl 1,2,4-triazole (Vf) | MDA-MB-231 | 1.914 µM | - | nih.govrsc.org |

| Indolyl 1,2,4-triazole (Vg) | MCF-7 | 0.891 µM | 37.26% | nih.govrsc.org |

| Indolyl 1,2,4-triazole (Vg) | MDA-MB-231 | 3.479 µM | - | nih.govrsc.org |

| 1,2,4-triazole derivative (7d) | HeLa | < 12 µM | - | nih.gov |

| 1,2,4-triazole derivative (10a) | HeLa | < 12 µM | - | nih.gov |

The anticancer activity of 1,2,4-triazole derivatives is often linked to their ability to modulate key cellular signaling pathways. For example, indolyl 1,2,4-triazole derivatives were found to arrest the cell cycle at the S phase or G0/G1 phase in breast cancer cells. nih.gov This effect is often associated with the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov

In another study, a 1,2,4-triazole derivative was shown to exert its neuroprotective effect by promoting the nuclear translocation of Nrf2 and increasing the expression of antioxidant proteins such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase (NQO1). nih.gov These findings were confirmed using techniques like Western blot and qPCR to measure protein and mRNA levels, respectively. nih.gov

Antimicrobial Activity against Bacterial and Fungal Strains (In Vitro)

The 1,2,4-triazole nucleus is a core component of many antimicrobial agents. In vitro studies on various 5-phenyl-1H-1,2,4-triazole analogs have demonstrated a broad spectrum of activity against both bacterial and fungal pathogens.

A series of Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol showed significant antibacterial activity against Staphylococcus aureus and antifungal activity against Microsporum gypseum. nih.govnih.gov Notably, some of these derivatives exhibited potency superior to the standard drugs streptomycin (B1217042) and ketoconazole, respectively. nih.govnih.gov The presence of different substituents on the benzylidene ring was found to modulate the antimicrobial activity. nih.govnih.gov For instance, compounds with chloro and fluoro substituents on the phenyl ring displayed strong antibacterial and antifungal effects. nih.govnih.gov

Another study on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives also reported promising antimicrobial activities against various bacterial and yeast-like fungal strains. researchgate.netistanbul.edu.tr The introduction of a phenoxy moiety at the para-position of the phenyl ring in a series of 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols resulted in broad-spectrum antibacterial activity comparable to gentamicin (B1671437) and ciprofloxacin. nih.gov

The following table summarizes the in vitro antimicrobial activity of selected 5-phenyl-1H-1,2,4-triazole analogs:

| Compound/Analog | Test Organism | Activity (MIC/Zone of Inhibition) | Reference |

| 4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Superior to streptomycin | nih.govnih.gov |

| 4-(4-fluorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Superior to ketoconazole | nih.govnih.gov |

| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus, Streptococcus pyogenes | MIC: 0.264 and 0.132 mM | nih.gov |

| 5-(2-aminothiazol-4-yl)-4-(p-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | S. aureus, B. subtilis, E. coli, P. aeruginosa | MIC: 0.5–1 μM | nih.gov |

It is important to note that not all derivatives were active against all tested strains. For example, the Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol did not show activity against Candida albicans, Aspergillus niger, or Escherichia coli. nih.gov

Antiviral Activity in Cell Culture Models

The 1,2,4-triazole scaffold is present in several clinically used antiviral drugs, such as ribavirin (B1680618). nih.gov Research into the antiviral potential of 5-phenyl-1H-1,2,4-triazole analogs has shown promising results in various cell culture models.

A study on 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives identified them as novel HIV-1 capsid (CA) inhibitors. nih.gov Several of these analogs demonstrated potent anti-HIV-1 activity in TZM-bl cells, with some compounds showing EC50 values in the low micromolar range. nih.gov The mechanism of action is believed to involve direct interaction with the HIV-1 CA protein, affecting both early and late stages of viral replication. nih.gov

Furthermore, phenylpyrazolone-1,2,3-triazole hybrids have been investigated for their potential against SARS-CoV-2. nih.gov Many of these derivatives exhibited potent inhibition of viral replication in Vero cells, with some compounds showing more than 50% inhibition at micromolar concentrations. The proposed mechanism of action is the inhibition of the SARS-CoV-2 main protease. nih.gov

While these studies highlight the potential of the broader class of phenyl-triazole compounds as antiviral agents, specific data on the antiviral activity of 5-(2-iodophenyl)-1H-1,2,4-triazole in cell culture models is currently unavailable in the reviewed literature.

Immunomodulatory Effects on Immune Cells (In Vitro)

The investigation of the immunomodulatory effects of 5-phenyl-1H-1,2,4-triazole derivatives on immune cells is an emerging area of research. While direct studies on this compound are lacking, some research on related triazole compounds suggests potential immunomodulatory properties.

For instance, certain 1,2,4-triazole derivatives have been shown to possess anti-inflammatory activity, which is intrinsically linked to the modulation of immune responses. nih.govmdpi.com Some compounds have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov A series of N-substituted-1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone were evaluated for their anti-inflammatory potential in lipopolysaccharide (LPS)-stimulated normal human dermal fibroblast (NHDF) cells, with some compounds increasing cell viability compared to the LPS-treated control. mdpi.com

A study on 1,2,4-oxadiazole (B8745197) derivatives, which share some structural similarities with triazoles, showed that a specific derivative could polarize murine bone marrow-derived macrophages (BMDMs) towards the pro-inflammatory M1 phenotype and induce the production of TNF-α. nih.gov This suggests that triazole-related compounds could influence macrophage polarization, a critical aspect of the immune response.

However, it is crucial to emphasize that these findings are on related but structurally distinct compounds. There is no specific in vitro data available on the immunomodulatory effects of this compound or its close analogs on immune cells.

Preclinical Efficacy Studies in Non-Human Organism Models

Efficacy in Xenograft Mouse Models of Cancer (Mechanistic Focus)

While numerous in vitro studies have highlighted the anticancer potential of 1,2,4-triazole derivatives, there is limited information available on the in vivo efficacy of these compounds in xenograft mouse models, particularly with a mechanistic focus.

Some studies have reported the evaluation of 1,2,4-triazole derivatives in rodent tumor models. For example, novel 1,2,4-triazole derivatives were investigated for their anti-tumor activity against Ehrlich Ascites Carcinoma (EAC) and Dalton Lymphoma Ascites (DLA) induced tumors in Swiss Albino Mice. researchgate.net These compounds were found to possess antitumor activity in both liquid and solid tumor models, with effects comparable to standard treatments. researchgate.net

However, detailed mechanistic studies within these xenograft models are not extensively reported in the available literature for 5-phenyl-1H-1,2,4-triazole analogs. The development of patient-derived tumor xenografts (PDTX) offers a promising avenue for future preclinical evaluation of these compounds, as these models more accurately recapitulate the heterogeneity and biology of human tumors. rsc.org

Antimicrobial Efficacy in Non-Mammalian Model Organisms (e.g., Zebrafish, C. elegans)

The use of non-mammalian model organisms like zebrafish (Danio rerio) and the nematode Caenorhabditis elegans for in vivo efficacy studies of antimicrobial compounds is a growing field.

While no studies were found that specifically investigated the antimicrobial efficacy of this compound or its analogs in C. elegans, some research has utilized the zebrafish model to assess the toxicity of triazole fungicides. These studies have shown that exposure to certain triazoles can lead to developmental delays, deformities, and behavioral abnormalities in zebrafish larvae. The underlying mechanisms are thought to involve impaired mitochondrial function and dysregulation of lipid metabolism.

It is important to distinguish that these studies focus on the toxicological profile of triazoles rather than their antimicrobial efficacy in a disease model. Further research is needed to establish in vivo antimicrobial efficacy models for 5-phenyl-1H-1,2,4-triazole derivatives in these non-mammalian organisms.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For 5-phenyl-1H-1,2,4-triazole analogs, SAR studies have provided valuable insights into the structural requirements for their antimicrobial, antifungal, antiviral, and anticancer activities.

Antimicrobial and Antifungal Activity:

Substituents on the Phenyl Ring at C5: The nature and position of substituents on the 5-phenyl ring significantly influence antimicrobial activity. The introduction of electron-withdrawing groups, such as chlorine, at the C5 phenyl ring has been shown to increase antibacterial potency against Gram-positive bacteria. nih.gov In a series of clinafloxacin-triazole hybrids, a 2,4-difluoro substitution on the phenyl ring resulted in the most potent antimicrobial efficacy. nih.gov For antifungal activity, a mono-fluorine on the phenyl ring was found to be beneficial, while increasing the number of fluorine atoms led to a decrease in activity. nih.gov

Substituents on the Triazole Ring: Modifications at the N4 position of the triazole ring also play a critical role. For instance, compounds with a benzyl (B1604629) group at the N4 position showed stronger inhibition of Gram-positive bacteria compared to those with a phenyl group. nih.gov The presence of a phenylpiperazine moiety has been identified as crucial for high antibacterial activity. nih.gov

Antiviral Activity:

For HIV-1 capsid inhibitors based on a 4-phenyl-1H-1,2,3-triazole phenylalanine scaffold, diverse substitutions on the phenylalanine phenyl ring systematically affected the antiviral activity. nih.gov In a series of phenylpyrazolone-1,2,3-triazole hybrids targeting SARS-CoV-2, analogs with a chlorophenylpyrazolone scaffold showed more promising potency than the unsubstituted phenylpyrazolone. nih.gov

Anticancer Activity:

In a series of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, the presence of electronegative substituents like chlorine and bromine on the phenyl ring significantly increased the cytotoxic activity against cancer cell lines. nih.gov Conversely, the absence of these electronegative groups dramatically decreased the cytotoxic effects. nih.gov For some 1,2,3-triazole-containing indole (B1671886) derivatives, the phenyl ring was found to be crucial for activity, and its replacement with a naphthyl group resulted in a loss of antiproliferative activity. frontiersin.org

These SAR studies provide a rational basis for the future design and development of more potent and selective 5-phenyl-1H-1,2,4-triazole-based therapeutic agents. The specific impact of a 2-iodo substituent on the phenyl ring, as in the titular compound, remains to be elucidated through dedicated synthesis and biological evaluation.

Applications Beyond Traditional Therapeutics: Radiochemistry, Material Science, and Chemical Probes

Radiolabeling Strategies for Imaging and Research Probes

The iodine atom on the phenyl ring of 5-(2-iodophenyl)-1H-1,2,4-triazole serves as a prime target for isotopic exchange or synthesis with radioactive iodine isotopes. This could enable the development of radiotracers for Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), which are powerful, non-invasive imaging techniques for research.

Synthesis of [¹²³I]- and [¹²⁴I]-5-(2-iodophenyl)-1H-1,2,4-triazole for SPECT/PET Imaging Research

The synthesis of isotopically labeled versions of this compound with Iodine-123 ([¹²³I]) for SPECT and Iodine-124 ([¹²⁴I]) for PET would be a critical first step for its evaluation as an imaging probe. Iodine-123 is a gamma emitter suitable for SPECT imaging, while Iodine-124 is a positron emitter used in PET, which offers high sensitivity and quantitative imaging capabilities. nih.govnih.govscispace.comresearchgate.net The long half-life of ¹²⁴I (4.2 days) is particularly advantageous for studying slow biological processes. nih.govnih.govscispace.com

However, a review of current scientific literature reveals no specific studies detailing the synthesis of [¹²³I]- or [¹²⁴I]-5-(2-iodophenyl)-1H-1,2,4-triazole. While general methods for radioiodination of aromatic compounds are well-established, the application of these methods to this specific triazole derivative has not been documented.

Development of [¹³¹I]-5-(2-iodophenyl)-1H-1,2,4-triazole as a Theranostic Research Agent

Iodine-131 ([¹³¹I]) is a unique radionuclide that emits both beta particles (which can have a therapeutic effect) and gamma rays (which can be imaged). This dual property makes it an ideal candidate for theranostics, an approach that combines diagnosis and therapy. researchgate.netnih.govnih.gov Developing [¹³¹I]-5-(2-iodophenyl)-1H-1,2,4-triazole could theoretically allow for simultaneous imaging of a biological target and delivery of a localized radiotherapeutic dose.

Despite the significant interest in theranostic agents, there is currently no published research describing the development or investigation of [¹³¹I]-5-(2-iodophenyl)-1H-1,2,4-triazole for this purpose.

In Vitro and Ex Vivo Target Specificity and Biodistribution Studies of Radiolabeled Probes in Animal Models (Non-human, Non-clinical)

Following the successful synthesis of a radiolabeled probe, the next essential phase of research involves evaluating its behavior in biological systems. In vitro studies using cell cultures would be necessary to determine the probe's specificity and affinity for a potential target. Subsequent ex vivo and in vivo biodistribution studies in non-human animal models are critical to understand how the probe distributes throughout the body, its uptake in various organs, and its clearance profile. nih.gov Such studies provide essential data on the probe's suitability for imaging specific biological processes or tissues.

As there are no reports on the successful synthesis of radiolabeled this compound, no data from in vitro, ex vivo, or non-clinical animal biodistribution studies are available in the scientific literature.

Integration of this compound into Functional Materials

The molecular structure of this compound also suggests its potential use as a building block for new functional materials, leveraging the properties of the triazole ring.

Coordination Chemistry with Transition Metals for Catalysis or Sensing

The 1,2,4-triazole (B32235) ring is known to act as a ligand, capable of coordinating with transition metal ions through its nitrogen atoms. capes.gov.br This can lead to the formation of coordination polymers or discrete metal complexes with interesting magnetic, catalytic, or sensing properties. The specific electronic and steric properties imparted by the 2-iodophenyl substituent could influence the resulting complex's structure and function.

A search of the chemical literature did not yield any studies on the coordination chemistry of this compound with transition metals or the exploration of such complexes for catalysis or sensing applications.

Polymer Chemistry: Incorporation into Polymeric Architectures

The triazole heterocycle can be incorporated into polymer chains to create materials with specific properties. These functional polymers could have applications in various fields of material science. The this compound molecule could potentially serve as a monomer or a functional pendant group in a polymer backbone.

However, there is no available research that describes the use of this compound in polymer chemistry or its incorporation into polymeric architectures.

This compound as a Building Block for Complex Molecules

The presence of the reactive iodo-substituent makes this compound a valuable synthon for the construction of more intricate molecular structures. This functionality allows for a variety of cross-coupling reactions, enabling the extension of the molecular framework.

Design and Synthesis of Macrocycles and Cages

The synthesis of macrocyclic structures containing triazole units is an area of active research. While direct examples involving this compound are scarce, studies on related iodo-triazole isomers highlight the feasibility of such synthetic strategies. For instance, a copper-catalyzed cycloaddition in a flow reactor has been successfully employed to generate 5-iodo-1,2,3-triazole-containing macrocycles of varying sizes. nih.gov This methodology also allows for subsequent palladium-catalyzed cross-coupling reactions, demonstrating the utility of the iodo-functionality in building complex architectures. nih.gov

Furthermore, the synthesis of a rectangular 1,2,4-triazole-based N-heterocyclic carbene (NHC) macrocycle has been achieved through a silver-mediated template synthesis. nih.gov This approach showcases the ability of the 1,2,4-triazole unit to act as a corner element in the construction of well-defined macrocyclic structures. The 2-iodophenyl group in this compound could potentially be utilized to introduce additional functionalities or to direct the self-assembly of such macrocycles.

Development of Fluorescent Probes and Biosensors

The triazole scaffold is a key component in the design of fluorescent probes and biosensors, particularly for the detection of metal ions. rsc.orgrsc.org The nitrogen atoms within the triazole ring can act as coordination sites for metal ions, and this interaction can lead to a change in the fluorescent properties of the molecule, enabling detection.

For example, a triazole-containing fluorescent probe with an amide–triazole–amide binding sequence has been developed for the selective detection of Pd(II) ions in aqueous solutions. rsc.orgrsc.org The binding of the palladium ion to the probe results in a quenching of its fluorescence. This principle could be adapted using this compound as a starting point, where the iodophenyl group could be functionalized to introduce specific recognition elements for target analytes.

Moreover, fluorescent 1,2,4-triazole–peptide conjugates have been synthesized for targeted delivery to cancer cells. nih.gov These conjugates demonstrate the potential of integrating the triazole core into more complex biomolecular systems. The 2-iodophenyl group of this compound offers a convenient handle for attaching such peptide sequences or other biomolecules.